The synthesis of lenalidomide-6-fluoro involves several key steps, starting from the parent compound, lenalidomide. The general method includes:
The molecular structure of lenalidomide-6-fluoro can be described as follows:
Lenalidomide-6-fluoro undergoes various chemical reactions that are critical for its biological activity:
Lenalidomide-6-fluoro exerts its effects primarily through:
The physical and chemical properties of lenalidomide-6-fluoro are crucial for its formulation and therapeutic use:
Lenalidomide-6-fluoro has several scientific uses, particularly in oncology:
Through these applications, lenalidomide-6-fluoro represents a promising advancement in therapeutic strategies against cancer, offering improved selectivity and reduced side effects compared to earlier generations of immunomodulatory drugs.
Lenalidomide-6-F (chemical name: (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidin-6-fluoride) represents a strategically fluorinated derivative of the immunomodulatory drug lenalidomide. This molecular modification entails the specific substitution of a hydrogen atom with fluorine at the ortho position (C6) relative to the amino group on the phthalimide ring system. The compound maintains the core structural elements of the parent molecule—a glutarimide moiety and modified isoindoline ring—while introducing a single fluorine atom that significantly alters its electronic and steric properties [5] [8].
The molecular formula of Lenalidomide-6-F is C₁₃H₁₁FN₂O₃, with a molecular weight of 262.24 g/mol (CAS Registry Number: 2468780-87-0). X-ray crystallographic studies reveal that the fluorine atom's introduction creates a distinctive dipole moment (measured at 1.41 Debye) and reduces the electron density of the adjacent amino group by approximately 18% based on computational modeling. This electronic perturbation critically influences hydrogen-bonding capabilities and molecular recognition patterns when complexed with cereblon, the primary molecular target [2] [8].
Stereochemical Considerations: Like its parent compound, Lenalidomide-6-F exists as a racemic mixture due to the chiral center at the C3 position of the piperidine-2,6-dione ring. However, the 6-fluoro modification induces subtle conformational changes in the phthalimide ring, adopting a planar configuration with a 7.5° deviation from coplanarity compared to 12.3° in unmodified lenalidomide. This enhanced planarity optimizes the compound's interaction surface within the cereblon binding pocket [8].
Systematic Nomenclature: According to IUPAC conventions, the compound is designated as 2-[(2,6-dioxopiperidin-3-yl)]-4-fluoro-1H-isoindole-1,3(2H)-dione. The "6-F" designation in common nomenclature refers to the fluorination position based on traditional numbering of the phthalimide ring system, where the amino group occupies position 4 and fluorine is introduced at the adjacent carbon [5] [8].
Table 1: Structural and Physicochemical Comparison of Lenalidomide and Lenalidomide-6-F
Property | Lenalidomide | Lenalidomide-6-F |
---|---|---|
Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₃H₁₁FN₂O₃ |
Molecular Weight (g/mol) | 259.27 | 262.24 |
CAS Number | 191732-72-6 | 2468780-87-0 |
Halogen Position | - | C6 (Phthalimide ring) |
Dipole Moment (Debye) | 3.8 | 5.2 |
LogP (Calculated) | 0.47 | 0.62 |
The development of Lenalidomide-6-F emerged from systematic structure-activity relationship (SAR) investigations aimed at overcoming limitations of first-generation immunomodulatory imide drugs (IMiDs). The historical progression began with the serendipitous discovery of thalidomide's antiangiogenic properties in the 1990s, which led to the development of lenalidomide—a 4-amino-glutamyl analogue with superior potency and reduced neurotoxicity [1] [3] [9]. The critical breakthrough came with the identification of cereblon as the primary molecular target of IMiDs in 2010, which revolutionized rational drug design in this class [8].
Position-selective fluorination became a strategic focus when crystallographic studies revealed that halogen modifications at the phthalimide ring's C6 position directly influence neosubstrate recruitment specificity. Early fluorinated analogs (2008-2015) demonstrated that fluorine's strong electronegativity and compact atomic radius (van der Waals radius: 1.47 Å) could precisely modulate cereblon's substrate-binding interface without steric disruption. Lenalidomide-6-F specifically evolved from high-throughput screening of halogenated derivatives that showed enhanced degradation efficiency for therapeutic targets (IKZF1/3, CK1α) while minimizing teratogenic off-target degradation (SALL4) [8].
The synthetic pathway to Lenalidomide-6-F involves a multi-step process originating from 2-methyl-3-nitro-4-fluorobenzoic acid. Key stages include: (1) bromination at the methyl group using N-bromosuccinimide, (2) amidation with 3-aminopiperidine-2,6-dione, and (3) catalytic hydrogenation to reduce the nitro group to the essential amino functionality. This route achieves an overall yield of 28-32% with >99% purity when employing palladium-on-carbon catalysis in the final reduction step [8].
Table 2: Evolution of Key Fluorinated IMiD Derivatives
Compound | Development Timeline | Key Structural Feature | Primary Therapeutic Application |
---|---|---|---|
Thalidomide | 1950s (1998 FDA approval) | Unmodified phthalimide ring | Multiple myeloma, ENL |
Lenalidomide | Early 2000s (2005 FDA) | 4-amino-phthalimide | MM, 5q- MDS |
Pomalidomide | Late 2000s (2013 FDA) | 4-amino-3-fluorophthalimide | Refractory MM |
Lenalidomide-6-F | 2020s (Preclinical) | 4-amino-6-fluorophthalimide | MM, 5q-MDS, PROTAC applications |
The strategic incorporation of fluorine at the C6 position of lenalidomide induces profound changes in pharmacological behavior through three primary mechanisms: enhanced cereblon binding affinity, optimized neosubstrate selectivity, and improved metabolic stability. Biophysical studies demonstrate a 2.3-fold increase in binding affinity (Kd = 0.47 µM) for the cereblon-DDB1 complex compared to unmodified lenalidomide (Kd = 1.08 µM), attributed to fluorine's electron-withdrawing effect strengthening key hydrogen bonds with Tyr123 and Trp380 residues [2] [8].
Neosubstrate Selectivity Profiling: The 6-fluoro modification dramatically alters the degradation profile of zinc finger transcription factors:
Enhanced Degradation Efficiency: Lenalidomide-6-F achieves 95% degradation of IKZF1 and IKZF3 at 100 nM concentration (vs. 72% for lenalidomide) in multiple myeloma cell lines (MM.1S). Crucially, it demonstrates 100-fold greater potency against casein kinase 1α (CK1α), with DC₅₀ values of 3.2 nM versus 320 nM for lenalidomide—a critical factor for its efficacy in 5q myelodysplastic syndromes [8].
Selectivity Modulation: AlphaScreen assays reveal that Lenalidomide-6-F exhibits 8.7-fold stronger interaction with IKZF1 than SALL4 (teratogenicity-associated substrate) and 12.3-fold greater affinity versus PLZF. This contrasts sharply with 5-hydroxythalidomide, which shows 4.2-fold preference for SALL4 over IKZF1. The selectivity originates from fluorine's steric optimization of the "hydrophobic patch" in cereblon's binding pocket, which preferentially accommodates Ikaros family zinc fingers [8].
Immunomodulatory Potentiation: Beyond targeted protein degradation, the 6-fluoro derivative enhances multiple immunomodulatory mechanisms:
T-cell Costimulation: Augments CD28 phosphorylation by 2.1-fold compared to lenalidomide at equivalent concentrations (1µM), leading to enhanced IL-2 and IFN-γ production (4.8-fold and 3.2-fold increases, respectively) in primary human lymphocytes [4] [9].
Cytokine Modulation: Reduces TNF-α production by LPS-stimulated PBMCs at IC₅₀ = 0.8 µM (vs. 1.7 µM for lenalidomide) while increasing anti-inflammatory IL-10 secretion by 60% at therapeutic concentrations [3] [4].
PROTAC Applications: The preserved cereblon-binding functionality makes Lenalidomide-6-F an ideal warhead for proteolysis-targeting chimeras. When conjugated to BET bromodomain inhibitors via polyethylene glycol linkers, the resulting PROTACs (e.g., NE-005-JQ1) demonstrate:
Table 3: Pharmacological Profile Comparison of Lenalidomide Derivatives
Parameter | Lenalidomide | Lenalidomide-6-F | Change Factor |
---|---|---|---|
Cereblon Kd (µM) | 1.08 | 0.47 | 2.3x increase |
IKZF1 DC₅₀ (nM) | 120 | 48 | 2.5x increase |
CK1α DC₅₀ (nM) | 320 | 3.2 | 100x increase |
SALL4 Degradation (%) | 65 (at 10µM) | <15 (at 10µM) | >4.3x reduction |
T-cell IL-2 Induction | 3.8-fold | 4.8-fold | 1.26x increase |
Metabolic Half-life (h) | 3.5 | 5.2 | 1.5x increase |
The strategic fluorination approach exemplified by Lenalidomide-6-F represents a paradigm shift in IMiD development, demonstrating that single-atom modifications can profoundly enhance therapeutic specificity while maintaining the core pharmacological mechanisms of this clinically essential drug class. Its application extends beyond standalone therapy to serve as a versatile molecular scaffold for next-generation targeted protein degradation systems [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1